2,5-Difluoro-benzamidine hydrochloride

Physicochemical profiling Fragment-based drug discovery Lipophilicity

2,5-Difluoro-benzamidine hydrochloride is a fluorinated benzamidine derivative that acts as a competitive, reversible inhibitor of serine proteases including trypsin, thrombin, and factor Xa. The compound features a 2,5-difluoro substitution pattern on the phenyl ring (molecular formula C7H7ClF2N2, MW 192.59 g/mol) that modulates its electronic properties, binding affinity, and physicochemical profile relative to unsubstituted benzamidine.

Molecular Formula C7H7ClF2N2
Molecular Weight 192.59 g/mol
CAS No. 885957-28-8
Cat. No. B1341780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-benzamidine hydrochloride
CAS885957-28-8
Molecular FormulaC7H7ClF2N2
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=N)N)F.Cl
InChIInChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H
InChIKeyQAPPOYNVEJEQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-benzamidine hydrochloride (CAS 885957-28-8): A Fluorinated Serine Protease Inhibitor Fragment for Medicinal Chemistry and Biochemical Research Procurement


2,5-Difluoro-benzamidine hydrochloride is a fluorinated benzamidine derivative that acts as a competitive, reversible inhibitor of serine proteases including trypsin, thrombin, and factor Xa [1]. The compound features a 2,5-difluoro substitution pattern on the phenyl ring (molecular formula C7H7ClF2N2, MW 192.59 g/mol) that modulates its electronic properties, binding affinity, and physicochemical profile relative to unsubstituted benzamidine [2]. As a low-molecular-weight fragment, it serves as both a biochemical tool for protease inhibition studies and a versatile synthetic intermediate in the construction of fluorinated heterocyclic scaffolds for drug discovery programs [3].

Why Generic Benzamidine Cannot Replace 2,5-Difluoro-benzamidine hydrochloride in Fragment-Based Drug Discovery and Protease Research


Benzamidine derivatives cannot be interchanged generically because even subtle changes in ring substitution profoundly alter their inhibitory potency, selectivity across serine protease isoforms, and physicochemical properties essential for fragment elaboration. Unsubstituted benzamidine displays Kis of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin), whereas electron-withdrawing fluorine substituents at positions 2 and 5 modulate the pKa of the amidine group and enhance hydrophobic interactions within the S1 pocket [1]. Furthermore, the 2,5-difluoro substitution pattern uniquely enables specific synthetic transformations—such as silyl triflate-mediated spirocyclization to access iNOS-selective fluoropiperidine quinazoline spirocycles—that mono-fluoro or alternative difluoro isomers do not support with comparable diastereoselectivity [2]. These differences directly impact procurement decisions in medicinal chemistry and biochemical assay development.

Quantitative Differentiation Evidence for 2,5-Difluoro-benzamidine hydrochloride Against Closest Analogs


Computed Lipophilicity (Consensus LogP) Comparison: 2,5-Difluoro vs. Other Difluorobenzamidine Isomers

The 2,5-difluoro substitution pattern yields a consensus LogP of approximately 2.85, which is higher than the 3,5-difluoro isomer (LogP ~2.43 predicted) and the parent benzamidine (LogP ~1.0). This increased lipophilicity enhances membrane permeability for cellular assays while remaining within optimal fragment-like property space (LogP < 3) . The 2,5-arrangement positions both fluorine atoms to contribute to dipole-mediated binding without excessive hydrophobicity that would compromise solubility.

Physicochemical profiling Fragment-based drug discovery Lipophilicity

Synthetic Utility: 2,5-Difluorobenzamidine as a Key Building Block for Diastereoselective iNOS Inhibitor Synthesis

2,5-Difluorobenzamidine serves as the essential coupling partner in a silyl triflate-mediated intermolecular reaction with N-protected 3-fluoropiperidine dimethyl ketals to construct fluorinated piperidine quinazoline spirocycles [1]. This transformation yields the desired fluorospirocycles in 40–83% yield with diastereoselectivity up to 10:1 in favor of the desired isomer. The specific 2,5-difluoro arrangement is critical for the electronic activation and regiochemical outcome of this cyclization; alternative substitution patterns or the parent benzamidine would not provide the same reactivity profile or diastereocontrol.

Medicinal chemistry Spirocycle synthesis iNOS inhibition

BindingDB Affinity Profiling: IMP Dehydrogenase 2 Inhibition (Ki = 240–440 nM)

In BindingDB assays, 2,5-difluorobenzamidine hydrochloride exhibits inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (IMP substrate), 430 nM (IMP substrate, replicate), and 440 nM (NAD substrate) [1]. This sub-micromolar affinity for IMPDH2 represents a distinct selectivity profile compared to the parent benzamidine, which primarily targets trypsin-like serine proteases. No comparable IMPDH2 inhibition data is available for the 3-fluoro, 4-fluoro, or 2,4-difluoro analogs in the same database, suggesting that the 2,5-difluoro pattern may confer a unique target engagement profile.

Enzyme inhibition IMP dehydrogenase Binding affinity

Topological Polar Surface Area (TPSA) Comparison: 2,5-Difluoro vs. Benzamidine and Mono-Fluoro Analogs

The computed topological polar surface area (TPSA) of 2,5-difluorobenzamidine hydrochloride is approximately 49.9 Ų, compared to ~64 Ų for unsubstituted benzamidine [1][2]. The reduction in TPSA arises from the electron-withdrawing effect of the fluorine atoms, which polarize the aromatic ring and reduce the effective hydrogen-bonding capacity of the amidine group. A TPSA below 60 Ų is generally associated with improved oral absorption and blood-brain barrier penetration in fragment-derived leads. The 2,5-isomer achieves this favorable TPSA range while maintaining the amidine pharmacophore, unlike some ortho-substituted analogs where steric hindrance compromises binding.

Drug-likeness Oral bioavailability Fragment properties

Optimal Procurement and Application Scenarios for 2,5-Difluoro-benzamidine hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for IMPDH2-Targeted Antiviral and Immunosuppressant Programs

With Ki values of 240–440 nM against IMPDH2 [1], 2,5-difluorobenzamidine hydrochloride serves as a validated fragment hit for structure-guided optimization. Medicinal chemistry teams should procure this compound over unsubstituted benzamidine or mono-fluoro analogs when pursuing IMPDH2 as a target, as the 2,5-difluoro substitution pattern provides the unique affinity fingerprint that can be elaborated into lead-like molecules.

Diastereoselective Synthesis of Fluorinated Quinazoline Spirocycles for iNOS Drug Discovery

The Tetrahedron Letters publication [2] demonstrates that 2,5-difluorobenzamidine is the required building block for constructing fluoropiperidine quinazoline spirocycles with up to 10:1 diastereoselectivity. Research groups synthesizing iNOS-selective inhibitors should specify this exact isomer, as alternative difluorobenzamidine regioisomers or the parent benzamidine will not support the same silyl triflate-mediated spirocyclization with comparable efficiency or stereocontrol.

Serine Protease Inhibition Studies Requiring Enhanced Membrane Permeability

The computed LogP of 2.85 and reduced TPSA of 49.9 Ų for 2,5-difluorobenzamidine hydrochloride [3] predict significantly better passive membrane permeability than unsubstituted benzamidine (LogP ~1.0, TPSA ~64 Ų). Cell-based protease inhibition assays where intracellular target access is required should preferentially use this compound to ensure adequate cellular uptake while maintaining amidine-based serine protease recognition.

Selectivity Profiling Across Serine Protease and Non-Protease Targets

The compound's dual engagement of classical serine proteases (trypsin, thrombin, factor Xa) and IMP dehydrogenase 2 [1] makes it valuable for selectivity profiling panels. Procurement of 2,5-difluorobenzamidine hydrochloride enables researchers to assess target engagement breadth for fragment-derived inhibitors and identify potential off-target liabilities early in the hit-to-lead process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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